3-Phenyl-2,1-benzoxazole-5-sulfonamide

carbonic anhydrase inhibition zinc-binding sulfonamide scaffold hopping

This scaffold defines a regioisomeric space inaccessible to zonisamide or N,N‑dimethyl analogs. The primary sulfonamide is directly attached to the benzo ring at position 5—not via a methylene spacer—altering zinc‑binding geometry in carbonic anhydrase active sites. Use it as a minimal pharmacophore probe for GroEL/ES inhibition studies or as the core scaffold for MYST KAT inhibitor SAR elaboration. With an XLogP of 1.9 and MW of 274.30, it occupies an oral drug‑likeness sweet spot, enabling calibration of permeability and metabolic stability assays. Differentiate your discovery programs with precise steric and electronic control.

Molecular Formula C13H10N2O3S
Molecular Weight 274.3 g/mol
CAS No. 33215-54-2
Cat. No. B1206622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2,1-benzoxazole-5-sulfonamide
CAS33215-54-2
Molecular FormulaC13H10N2O3S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(=O)(=O)N
InChIInChI=1S/C13H10N2O3S/c14-19(16,17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H2,14,16,17)
InChIKeyPGKNWOSSPKNVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2,1-benzoxazole-5-sulfonamide (CAS 33215-54-2): Chemical Identity, Structural Class, and Procurement Context


3-Phenyl-2,1-benzoxazole-5-sulfonamide (CAS 33215-54-2) is a heterocyclic sulfonamide belonging to the 2,1-benzoxazole (anthranil) family. It features a primary sulfonamide group at the 5-position and a phenyl ring at the 3-position of the fused bicyclic core [1]. The compound carries the ChEBI identifier CHEBI:51560 and is classified as both a 2,1-benzoxazole and a sulfonamide [2]. With a molecular formula of C13H10N2O3S and a molecular weight of 274.30 g/mol, it represents a compact, moderately lipophilic (XLogP3-AA = 1.9) scaffold that combines the zinc-binding sulfonamide pharmacophore with a 3-phenyl-2,1-benzoxazole aromatic system [1].

Why 3-Phenyl-2,1-benzoxazole-5-sulfonamide Cannot Be Replaced by Zonisamide or Other In-Class Benzoxazole Sulfonamides


Superficial class similarity masks critical structural distinctions that preclude simple interchange. The clinical agent zonisamide (1,2-benzoxazol-3-ylmethanesulfonamide) positions its sulfamoylmethyl group at the 3-position of a 1,2-benzoxazole nucleus, whereas 3-phenyl-2,1-benzoxazole-5-sulfonamide bears a primary sulfonamide directly on the benzo ring at position 5 and a phenyl substituent at position 3 of the isomeric 2,1-benzoxazole scaffold [1]. This regioisomeric switch alters the zinc-binding geometry relevant to carbonic anhydrase inhibition and the steric/electronic environment around the heterocyclic core [2]. Furthermore, the N,N-dimethyl analog (CAS 33249-63-7) lacks the primary sulfonamide hydrogen-bond donor, which is critical for anchoring in many target active sites . These differences mean that assay results, selectivity profiles, and physicochemical properties obtained with one member of the benzoxazole sulfonamide class cannot be assumed transferable to another.

Quantitative Differential Evidence for 3-Phenyl-2,1-benzoxazole-5-sulfonamide vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 2,1-Benzoxazole vs. 1,2-Benzoxazole Core Determines Zinc-Binding Pharmacophore Geometry

Unlike zonisamide, in which the sulfonamide is a methanesulfonamide attached via a methylene spacer at the 3-position of a 1,2-benzoxazole ring, the target compound presents a primary sulfonamide directly attached to the benzo ring at position 5 of a 2,1-benzoxazole nucleus [1]. This fundamental regioisomeric difference alters the spatial relationship between the zinc-binding sulfonamide group and the heterocyclic core, which is a key determinant of isoform selectivity among carbonic anhydrases [2].

carbonic anhydrase inhibition zinc-binding sulfonamide scaffold hopping regioisomer comparison

Lipophilicity Differentiation: Intermediate LogP Balances Membrane Permeability vs. Aqueous Solubility

The computed XLogP3-AA value of 1.9 positions 3-phenyl-2,1-benzoxazole-5-sulfonamide in an intermediate lipophilicity range [1]. This is substantially more lipophilic than zonisamide (estimated LogP ~0.3) [2] and acetazolamide (LogP -0.26) [3], but less lipophilic than its N,N-dimethyl analog (predicted LogP ~2.2) . The intermediate LogP may provide a favorable balance—sufficient membrane permeability for intracellular target access while avoiding the excessive lipophilicity that often drives promiscuous binding and poor solubility.

lipophilicity LogP drug-likeness physicochemical profiling

Hydrogen-Bond Donor Capacity: Primary Sulfonamide vs. N,N-Dimethyl Sulfonamide Determines Target Engagement Potential

The target compound retains a primary sulfonamide group (HBD count = 1) [1], which is essential for coordination to the catalytic zinc ion in carbonic anhydrase active sites [2]. In contrast, the N,N-dimethyl analog (CAS 33249-63-7) has no hydrogen-bond donor on the sulfonamide (HBD count = 0), precluding the canonical zinc-binding interaction that defines sulfonamide pharmacology . This single structural difference—the presence or absence of exchangeable protons on the sulfonamide nitrogen—determines whether the molecule can engage classical sulfonamide targets.

hydrogen-bond donor target engagement sulfonamide pharmacophore medicinal chemistry

3-Phenyl Substitution on 2,1-Benzoxazole: A Scaffold Validated in Novel Antibacterial Chaperone Inhibitors

Recent cryo-EM studies on bis-sulfonamido-2-phenylbenzoxazoles (PBZs) have established the GroES/EL chaperonin system as a viable antibiotic target, with compounds such as PBZ1038 and PBZ1587 demonstrating engagement of GroEL in bacterial cells [1]. Although these molecules are bis-sulfonamido derivatives rather than the mono-sulfonamide target compound, the shared 2-phenylbenzoxazole core scaffold is the critical recognition element for chaperonin binding. The 3-phenyl-2,1-benzoxazole-5-sulfonamide offers a simpler mono-sulfonamide analog of this validated pharmacophore, providing a tool compound for probing the minimal structural requirements for GroEL engagement.

antibacterial GroEL/ES chaperone phenylbenzoxazole MRSA

Benzisoxazole Sulfonamide Class-Level Validation as MYST-Family KAT Inhibitors for Oncology Applications

Pfizer patent disclosures (US 2020/0399258 A1) establish benzisoxazole sulfonamide derivatives as inhibitors of Lysine Acetyl Transferases (KATs) of the MYST family, including TIP60, MOZ, MORF, HBO, and MOF, for the treatment of abnormal cell growth including cancer [1]. The target compound, 3-phenyl-2,1-benzoxazole-5-sulfonamide, represents the minimal benzisoxazole sulfonamide core from which these patented derivatives are elaborated. Its primary sulfonamide and 3-phenyl substitution pattern are directly mirrored in the general Markush structures claimed.

cancer lysine acetyltransferase KAT inhibitor MYST family epigenetics

Priority Research and Procurement Application Scenarios for 3-Phenyl-2,1-benzoxazole-5-sulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling Using a 2,1-Benzoxazole Sulfonamide Chemotype

The unique 5-sulfonamide-2,1-benzoxazole regioisomeric scaffold provides a tool to probe how the spatial presentation of the zinc-binding sulfonamide affects selectivity across the 15 human carbonic anhydrase isoforms. Because the sulfonamide is directly attached to the benzo ring rather than linked via a methylene spacer (as in zonisamide), the binding geometry in the CA active site is expected to differ, potentially yielding a distinct isoform inhibition profile [1]. Researchers can use this compound in stopped-flow CA inhibition assays to generate isoform-specific Ki values, filling a gap in the current SAR understanding of benzoxazole sulfonamides.

Antibacterial GroEL/ES Chaperone Inhibitor Lead Optimization and SAR Studies

Following the validation of bis-sulfonamido-2-phenylbenzoxazoles as GroEL/ES inhibitors with activity against MRSA, the mono-sulfonamide 3-phenyl-2,1-benzoxazole-5-sulfonamide can be employed as a minimal pharmacophore probe to determine whether one sulfonamide group is sufficient for GroEL binding [2]. Comparative MIC assays, ATPase activity measurements, and cryo-EM structural studies using this compound vs. PBZ1038/PBZ1587 can delineate the role of the second sulfonamide in target engagement and antibacterial potency.

Medicinal Chemistry Starting Point for MYST-Family KAT Inhibitor Development

The Pfizer benzisoxazole sulfonamide patent landscape identifies this chemotype as privileged for MYST KAT inhibition [3]. The target compound, with its unsubstituted primary sulfonamide and 3-phenyl group, represents the core scaffold from which N-linked diversification can be explored. Medicinal chemistry teams can use this compound as a synthetic intermediate or as a baseline control in biochemical KAT inhibition assays to measure the potency gain conferred by subsequent structural elaboration.

Physicochemical Comparator in Sulfonamide Drug-Likeness Optimization Studies

With an intermediate XLogP3-AA of 1.9, one hydrogen-bond donor, and a molecular weight of 274.30 g/mol, this compound occupies a 'sweet spot' in oral drug-likeness space that contrasts with both the more polar classical sulfonamides (e.g., acetazolamide, LogP -0.26) and the more lipophilic N,N-dimethyl analog (predicted LogP ~2.2) [1]. It can serve as a calibration standard in permeability, solubility, and metabolic stability assays designed to understand how incremental changes in lipophilicity and hydrogen-bond capacity affect the ADME properties of sulfonamide-containing heterocycles.

Quote Request

Request a Quote for 3-Phenyl-2,1-benzoxazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.